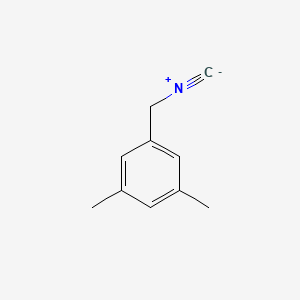

1-(Isocyanomethyl)-3,5-dimethylbenzene

Description

Significance of Isocyanides in Contemporary Organic Chemistry Research

Isocyanides, also known as isonitriles, are a class of organic compounds containing the functional group -N≡C. researchgate.netnih.gov For many years after their discovery in 1867, they were largely overlooked. researchgate.netcymitquimica.com However, in recent decades, isocyanides have emerged as remarkably versatile building blocks in organic synthesis. researchgate.netnih.gov Their significance in contemporary research stems from the unique reactivity of the isocyanide carbon, which can exhibit both nucleophilic and electrophilic character. beilstein-journals.org

This dual reactivity has been effectively harnessed in a multitude of synthetic transformations, most notably in isocyanide-based multicomponent reactions (IMCRs). nih.govbroadinstitute.org MCRs are processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. semanticscholar.org The Passerini and Ugi reactions are cornerstone IMCRs that have revolutionized the synthesis of complex molecules, particularly in the fields of medicinal and combinatorial chemistry. researchgate.netnih.govwikipedia.org These reactions allow for the rapid generation of large libraries of structurally diverse compounds, which is invaluable for drug discovery and the development of new materials. nih.gov

Beyond multicomponent reactions, isocyanides participate in a wide array of other chemical transformations, including cycloadditions and insertions into metal-carbon bonds. nih.gov The development of new isocyanide-based synthetic methodologies continues to be an active area of research, with a focus on creating novel molecular scaffolds and improving the efficiency and stereoselectivity of known reactions. broadinstitute.orgbeilstein-journals.org

Overview of 1-(Isocyanomethyl)-3,5-dimethylbenzene within Isocyanide Chemistry

Within the diverse family of isocyanides, this compound, also known as 3,5-dimethylphenyl isocyanide, serves as a representative aromatic isocyanide. cymitquimica.com Its structure features a benzene (B151609) ring substituted with two methyl groups at positions 3 and 5, and an isocyanomethyl group. This substitution pattern influences its reactivity and physical properties.

The synthesis of this compound has been reported, and its structure has been characterized using spectroscopic methods. rug.nl The presence of the dimethyl-substituted benzene ring can impact the electronic and steric environment of the isocyanide functional group, which in turn can modulate its reactivity in synthetic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉N |

| Appearance | Colorless to pale yellow liquid |

| Odor | Distinctive |

| Solubility | Generally soluble in organic solvents |

This table is based on data from available chemical sources. cymitquimica.com

Table 2: Spectroscopic Data for this compound

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (126 MHz, CDCl₃) |

| δ 7.01 (s, 1H) | δ 162.8 (t, J = 5.9 Hz) |

| δ 6.99 (s, 2H) | δ 139.2 |

| δ 2.31 (s, 6H) | δ 131.2 |

| δ 129.3 | |

| δ 125.7 |

This data is from a doctoral thesis and provides key identification parameters for the compound. rug.nl

Given the well-established reactivity of isocyanides, this compound is a valuable substrate for a variety of organic transformations. Its utility is particularly anticipated in multicomponent reactions such as the Ugi and Passerini reactions, where the aromatic isocyanide can contribute to the formation of complex molecular architectures. researchgate.netwikipedia.org The specific steric and electronic properties conferred by the 3,5-dimethylphenyl group can be exploited to influence the outcome of these reactions, potentially leading to novel compounds with interesting biological or material properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(isocyanomethyl)-3,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-4-9(2)6-10(5-8)7-11-3/h4-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAQJRAMUBZCRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C[N+]#[C-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Isocyanomethyl 3,5 Dimethylbenzene

Formamide Dehydration Routes

Phosphorous Oxychloride/Triethylamine (B128534) System

A widely employed and efficient method for the dehydration of formamides utilizes phosphorus oxychloride (POCl₃) in combination with a tertiary amine base, most commonly triethylamine (TEA). researchgate.netnih.gov This system is recognized for its high yields, rapid reaction times, and relatively mild conditions. nih.gov The reaction proceeds by activating the formamide oxygen with POCl₃, followed by elimination facilitated by the base to yield the isocyanide.

Recent advancements have focused on optimizing this process to be more environmentally friendly. One such protocol involves using triethylamine not just as a base but also as the solvent, eliminating the need for volatile organic solvents like dichloromethane (DCM). mdpi.com This solvent-free approach can produce isocyanides in excellent yields and high purity in under five minutes at 0 °C. researchgate.netnih.gov The simplicity of the procedure, often involving a direct workup on a packed column, makes it highly advantageous. mdpi.com

Table 1: Synthesis of Isocyanides via Formamide Dehydration with POCl₃/TEA The following table presents data for the synthesis of various isocyanides using the POCl₃/TEA system to illustrate the method's general applicability and efficiency.

Triflic Anhydride/N,N-Diisopropylethylamine System

Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), is a powerful dehydrating agent that can also be used for the synthesis of isocyanides from formamides. It is typically used in conjunction with a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the triflic acid byproduct. chemicalbook.comrsc.org

The mechanism involves the activation of the formamide carbonyl oxygen by the highly electrophilic triflic anhydride, forming a triflate-containing intermediate. Subsequent deprotonation by DIPEA and elimination leads to the formation of the isocyanide. This method is highly effective but requires careful handling due to the reactive nature of triflic anhydride.

Alternative Approaches in Isocyanide Synthesis

While formamide dehydration is the dominant route, other methods exist for the synthesis of isocyanides. These alternative approaches can be valuable when the formamide precursor is not readily accessible or when orthogonal synthetic strategies are required.

α-Elimination Reactions from Heterocyclic Precursors

The Hofmann isocyanide synthesis, or carbylamine reaction, is a classic example of an α-elimination approach. wikipedia.org This reaction involves the treatment of a primary amine with chloroform and a strong base, which generates dichlorocarbene in situ. The dichlorocarbene reacts with the amine to form the corresponding isocyanide. wikipedia.org For the synthesis of 1-(isocyanomethyl)-3,5-dimethylbenzene, the starting material would be 3,5-dimethylbenzylamine (B130789). This method is effective for primary amines and can serve as a chemical test for their presence. wikipedia.org

Nucleophilic Substitution with Cyano Sources

Isocyanides can be prepared via nucleophilic substitution (Sₙ2) reactions, although this route is less common than formamide dehydration. nih.gov This strategy would involve reacting a suitable electrophile, such as 1-(chloromethyl)-3,5-dimethylbenzene or 1-(bromomethyl)-3,5-dimethylbenzene, with a cyanide source. researchgate.net

A significant challenge in this approach is controlling the chemoselectivity of the ambident cyanide nucleophile (⁻C≡N), which can attack with either the carbon or the nitrogen atom. To favor the formation of the isocyanide (N-attack) over the nitrile (C-attack), specific reagents and conditions are often necessary. The use of silver cyanide (AgCN) is a historical method that promotes isocyanide formation. nih.gov More modern approaches might use trimethylsilyl cyanide (TMSCN) in the presence of an activator like silver perchlorate (AgClO₄) for the synthesis of benzylic isonitriles from benzylic bromides. nih.gov According to Kornblum's rule, Sₙ1-type conditions tend to favor isocyanation at the harder nitrogen terminus. nih.gov

Parallel Synthesis and High-Throughput Methodologies

The utility of isocyanides as versatile building blocks, particularly in isocyanide-based multicomponent reactions (IMCRs) like the Ugi and Passerini reactions, has driven the development of parallel and high-throughput synthesis methods. researchgate.netmdpi.com These methodologies allow for the rapid generation of libraries of structurally diverse isocyanides for use in drug discovery and materials science.

The robust and efficient nature of the formamide dehydration using POCl₃ in triethylamine makes it highly amenable to parallel synthesis formats. nih.gov The simple, solvent-free conditions and rapid reaction times allow for the preparation of numerous isocyanides simultaneously in multi-well plates with minimal purification. researchgate.netmdpi.com This high-throughput capability enables the creation of diverse isocyanide libraries, which can then be used in combinatorial chemistry to synthesize large arrays of complex molecules. researchgate.net

Table 2: Comparison of Synthetic Methodologies

Precursor Chemistry and Functional Group Interconversion in Synthesis of this compound

The synthesis of this compound is primarily achieved through a strategic two-step process that involves the initial formation of a key precursor followed by a functional group interconversion. This methodology ensures a high-yielding and relatively straightforward pathway to the target isocyanide. The core of this synthetic strategy lies in the preparation of N-(3,5-dimethylbenzyl)formamide, which then undergoes dehydration to furnish the final product.

The initial and crucial step in the synthesis is the preparation of the N-substituted formamide precursor, N-(3,5-dimethylbenzyl)formamide. This is typically accomplished through the formylation of 3,5-dimethylbenzylamine. 3,5-Dimethylbenzylamine serves as a readily available starting material for this process. The formylation reaction involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the primary amine. This transformation can be achieved using various formylating agents, with a common and effective method being the reaction with formic acid or a derivative thereof. This reaction is a fundamental transformation in organic synthesis, establishing the necessary amide linkage that will be chemically altered in the subsequent step.

The second and final stage of the synthesis is the functional group interconversion of the formamide to an isocyanide. This is a dehydration reaction, a process that involves the removal of a water molecule from the N-(3,5-dimethylbenzyl)formamide precursor. A widely employed and efficient method for this transformation is the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (Et₃N). The reaction is typically carried out in an appropriate organic solvent, for instance, dichloromethane (CH₂Cl₂), under controlled temperature conditions, often at 0 °C to manage the exothermic nature of the reaction. This dehydration step is a classic and reliable method for the synthesis of isocyanides from their corresponding formamides, providing the desired this compound in good yields. nih.govresearchgate.net

This two-step approach, commencing with a primary amine and proceeding through a formamide intermediate, represents a robust and versatile route for the preparation of a wide array of isocyanides, including the title compound. The availability of the starting amine and the efficiency of the formylation and dehydration reactions make this a preferred synthetic pathway.

| Step | Reaction | Precursor(s) | Reagents | Product | Reaction Type |

| 1 | Formylation | 3,5-Dimethylbenzylamine | Formic acid or derivative | N-(3,5-dimethylbenzyl)formamide | Amide Synthesis |

| 2 | Dehydration | N-(3,5-dimethylbenzyl)formamide | Phosphorus oxychloride (POCl₃), Triethylamine (Et₃N) | This compound | Functional Group Interconversion |

Chemical Reactivity and Transformations of 1 Isocyanomethyl 3,5 Dimethylbenzene

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to molecular construction. Isocyanides are cornerstone reagents in this field due to their ability to form multiple new bonds in a single step.

Passerini Reaction Implementations

The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. This reaction is a powerful tool for the synthesis of depsipeptides and other ester- and amide-containing molecules.

The reaction of 1-(isocyanomethyl)-3,5-dimethylbenzene in a Passerini condensation would involve its combination with a suitable aldehyde and carboxylic acid. The generally accepted mechanism proceeds via a non-ionic pathway, particularly in aprotic solvents, where hydrogen bonding between the carboxylic acid and the carbonyl compound plays a crucial role. The isocyanide then undergoes an α-addition to the activated carbonyl carbon.

Hypothetical Passerini Reaction Data

While specific literature examples for this compound are scarce, the table below illustrates potential implementations based on known Passerini reactions.

| Carbonyl Compound | Carboxylic Acid | Solvent | Expected Product Class |

| Benzaldehyde | Acetic Acid | Dichloromethane | α-Acyloxy-N-(3,5-dimethylbenzyl)acetamide |

| Acetone | Benzoic Acid | Tetrahydrofuran | α-Acyloxy-N-(3,5-dimethylbenzyl)isobutyramide |

| Cyclohexanone | Formic Acid | Diethyl Ether | 1-(Formyloxy)-N-(3,5-dimethylbenzyl)cyclohexanecarboxamide |

Ugi-Type Reactions and Derivatives

The Ugi reaction is a four-component reaction that combines an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to form a bis-amide. This reaction is one of the most important MCRs for generating molecular diversity and is widely used in the synthesis of peptide libraries and other complex molecules.

In a typical Ugi reaction, this compound would react with an amine, an aldehyde or ketone, and a carboxylic acid. The mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The isocyanide adds to the resulting iminium ion, forming a nitrilium intermediate that is subsequently trapped by the carboxylate anion, leading to the final product after a Mumm rearrangement.

Hypothetical Ugi Reaction Data

The following table presents potential Ugi reaction combinations using this compound.

| Amine | Carbonyl Compound | Carboxylic Acid | Solvent |

| Aniline | Benzaldehyde | Acetic Acid | Methanol |

| Benzylamine | Isobutyraldehyde | Propionic Acid | Ethanol |

| Cyclohexylamine | Acetone | Benzoic Acid | Trifluoroethanol |

Cycloaddition Reactions and Heterocycle Synthesis

Cycloaddition reactions are a cornerstone of heterocyclic chemistry, and isocyanides are valuable partners in these transformations, providing a one-carbon synthon for ring construction.

Formation of Azole Ring Systems (Oxazoles, Imidazoles, Thiazoles, Pyrroles, Triazoles)

The isocyanide functionality of this compound can be exploited to construct a variety of five-membered heterocyclic rings known as azoles.

Oxazoles: While the van Leusen oxazole (B20620) synthesis typically employs tosylmethyl isocyanides (TosMIC), other methods involving the reaction of isocyanides with acylating agents or metal-catalyzed cycloadditions can yield oxazole rings.

Imidazoles: The reaction of this compound with an imine and a suitable coupling partner, often under Lewis acid catalysis, can provide access to substituted imidazoles.

Thiazoles: Thiazole rings can be synthesized by the reaction of isocyanides with thio-carbonyl compounds or via the reaction of α-lithiated isocyanides with sulfur-containing electrophiles.

Pyrroles: In reactions analogous to the van Leusen pyrrole (B145914) synthesis, this compound can react with activated alkenes in the presence of a base to form the pyrrole ring.

Triazoles: The [3+2] cycloaddition between an azide (B81097) and an isocyanide is a common route to tetrasubstituted 1,2,3-triazoles. This reaction can be thermally induced or catalyzed by metals such as copper or ruthenium.

α-Addition Reactions and Insertion Chemistry

The methylene (B1212753) protons adjacent to the isocyanide group in this compound are acidic and can be removed by a strong base, such as n-butyllithium or lithium diisopropylamide (LDA). The resulting α-isocyano carbanion is a potent nucleophile that can react with a wide range of electrophiles. This α-addition chemistry allows for the facile introduction of various substituents at the benzylic position, significantly expanding the synthetic utility of the parent isocyanide.

Examples of α-Addition Reactions

| Base | Electrophile | Product Type |

| n-Butyllithium | Methyl Iodide | α-Methylated Isocyanide |

| LDA | Benzaldehyde | β-Hydroxy Isocyanide |

| Potassium t-butoxide | Michael Acceptor | γ-Functionalized Isocyanide |

Oxidation Reactions of the Isocyanide Moiety

The isocyanide group is susceptible to oxidation, most commonly affording the corresponding isocyanate (-N=C=O). This transformation is synthetically valuable, as isocyanates are highly reactive intermediates used in the synthesis of ureas, carbamates, and other important functional groups. Common oxidizing agents for this purpose include mercury(II) oxide, ozone, or dimethyl sulfoxide (B87167) (DMSO) under specific conditions. The oxidation of this compound would yield 3,5-dimethylbenzyl isocyanate, a reactive electrophile.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

1-(Isocyanomethyl)-3,5-dimethylbenzene serves as a pivotal building block in the construction of intricate molecular structures, particularly nitrogen-containing heterocycles and peptide-like molecules. vedantu.comnih.gov Its primary utility is demonstrated in isocyanide-based multicomponent reactions (IMCRs), which allow for the rapid assembly of complex products from three or more simple starting materials in a single step. researchgate.net

The most notable of these are the Ugi and Passerini reactions. researchgate.netnih.gov In these transformations, the isocyanide carbon is incorporated into the product backbone, facilitating the creation of densely functionalized molecules. For instance, benzyl (B1604629) isocyanides are recognized as valuable intermediates for synthesizing a variety of compounds. organic-chemistry.org The Ugi four-component reaction (U-4CR), which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, is a cornerstone of this approach, yielding α-acylamino amides. researchgate.net The presence of the 3,5-dimethylphenyl group on the isocyanide component allows chemists to introduce a specific lipophilic and sterically defined fragment into the final structure, which can be crucial for modulating the biological activity or physical properties of the molecule.

Research has shown that IMCRs can be used to generate complex frameworks, such as N-heterocycles, which form the core of many pharmaceuticals and biologically active compounds. nih.gov The strategic use of isocyanides like this compound provides an efficient pathway to these valuable molecular entities. utexas.edu

Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) is a strategy that aims to create structurally diverse collections of small molecules to explore chemical space, often leading to the discovery of new biological probes and drug candidates. researchgate.netcapes.gov.br Isocyanide-based multicomponent reactions are exceptionally well-suited for DOS and combinatorial chemistry because they can generate a vast number of different products by simply varying the starting components. rug.nlnih.gov

This compound is an ideal reagent for such library synthesis. researchgate.net By incorporating it into an MCR workflow, a wide array of compounds can be produced, each sharing the common 3,5-dimethylbenzylamine (B130789) core but differing in the substituents derived from the other reaction components (amine, carbonyl, and carboxylic acid). This approach allows for the systematic exploration of structure-activity relationships.

The Ugi reaction, in particular, has been extensively used to generate diverse libraries for high-throughput screening. researchgate.net The ability to create significant molecular complexity in a single, efficient step makes isocyanides indispensable tools in modern drug discovery and chemical biology. researchgate.net

Table 1: Representative Multicomponent Reactions Utilizing an Isocyanide

| Reaction Name | Components | Product Class | Key Feature |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Forms a C-C bond and an amide bond across a carbonyl. wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Creates a dipeptide-like scaffold from four components. researchgate.netbeilstein-journals.org |

Reagent for Carbon Chain Elongation (e.g., Aldehyde/Ketone to Nitrile Conversion Analogs)

While not a direct method for converting aldehydes or ketones to nitriles, this compound participates in reactions that are analogous in outcome: the carbonyl carbon is attacked, and a new, more complex molecule containing a nitrogen functional group is formed, effectively elongating the carbon skeleton.

In the Passerini three-component reaction, the isocyanide, along with a carboxylic acid, adds across the carbonyl group of an aldehyde or ketone. wikipedia.org This process transforms the original carbonyl into a new stereocenter with an attached ester and an N-substituted amide group derived from the isocyanide. The isocyanide carbon atom is added to the molecule, thus achieving carbon chain elongation.

This transformation can be seen as a more complex analog of traditional nitrile syntheses where a carbonyl is converted to a nitrogen-containing functional group. The key difference and advantage of using an isocyanide in an MCR is the simultaneous and controlled incorporation of multiple other fragments, leading to a significant increase in molecular complexity.

Table 2: Comparison of Carbonyl Transformation: Nitrile Synthesis vs. Passerini Reaction

| Feature | Aldehyde to Nitrile Conversion (Example) | Aldehyde in Passerini Reaction |

| Starting Carbonyl | Aldehyde (R-CHO) | Aldehyde (R-CHO) |

| Key Reagent(s) | Hydroxylamine, then dehydration agent. organic-chemistry.org | Isocyanide (e.g., this compound), Carboxylic Acid. organic-chemistry.org |

| Product Structure | Nitrile (R-C≡N) | α-Acyloxy Amide |

| Outcome | Conversion of C=O to C≡N. | Addition across the C=O bond, incorporating isocyanide and acid components. |

Scaffold Generation for Bioactive Molecules (Research Scaffolds)

A molecular scaffold is a core structure upon which various functional groups can be appended to create a library of related compounds for biological testing. This compound is highly effective for generating novel scaffolds, particularly those containing heterocyclic or peptidomimetic elements. beilstein-journals.org

The products of Ugi and Passerini reactions are themselves valuable scaffolds. For example, the dipeptide-like backbone of Ugi products can be further modified through subsequent cyclization reactions to produce rigid, constrained structures like benzodiazepines, piperazinones, or other N-heterocycles that are of great interest in medicinal chemistry. nih.govorganic-chemistry.org The 3,5-dimethylphenyl group, introduced by the isocyanide, becomes an integral part of this new scaffold, often serving to occupy a hydrophobic pocket in a target protein.

The synthesis of pharmacologically interesting molecules, such as amino-pyrazoles and other heterocycles, has been achieved using benzyl isocyanides. nih.gov This highlights the role of this compound in providing a foundational structure that can be elaborated into potential therapeutic agents. The use of specific scaffolds is a proven strategy in the development of multi-targeted drugs, and this isocyanide provides a reliable entry point into novel and diverse chemical matter. mdpi.com

Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published experimental data for the ¹H NMR or ¹³C NMR of 1-(Isocyanomethyl)-3,5-dimethylbenzene could be located.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Detailed research findings for the ¹H NMR of this compound are not available in the surveyed scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Detailed research findings for the ¹³C NMR of this compound are not available in the surveyed scientific literature.

Mass Spectrometry (MS) Techniques

No specific mass spectrometry data for this compound has been found in research contexts.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific data from High-Resolution Mass Spectrometry for this compound is not documented in available scientific resources.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns

The fragmentation patterns of this compound under Electron Ionization Mass Spectrometry have not been detailed in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific Infrared Spectroscopy data for this compound is available in the reviewed scientific literature.

Chromatographic Techniques for Purification and Analysis

The purification and analysis of this compound, a member of the isocyanide class of compounds, relies on standard chromatographic techniques widely employed in organic synthesis. These methods are crucial for monitoring the progress of its synthesis, isolating the final product from reaction mixtures, and assessing its purity. The inherent reactivity and characteristic strong odor of isocyanides necessitate careful handling during these procedures. scripps.edu

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a rapid and effective qualitative tool for monitoring the progress of reactions that synthesize this compound. This technique allows for the real-time tracking of the consumption of starting materials and the formation of the isocyanide product.

In a typical application, the reaction progress is monitored by taking small aliquots from the reaction mixture at regular intervals and spotting them on a TLC plate. researchgate.net The choice of the stationary phase is critical, with silica (B1680970) gel plates (Silica Gel 60 F254) being a common option. chemscene.com The mobile phase, or eluent, is a solvent system tailored to achieve good separation between the starting materials (e.g., the corresponding formamide), the isocyanide product, and any byproducts. The selection of the eluent is determined empirically, often starting with a non-polar solvent and gradually increasing the polarity.

Visualization of the spots on the TLC plate can be accomplished under UV light (at wavelengths of 254 nm or 366 nm), especially if the compounds are UV-active. researchgate.net Alternatively, staining reagents can be used. For isocyanides, which can be sensitive compounds, specific staining techniques may be required for clear visualization. The progress of the reaction is determined by the disappearance of the starting material spot and the appearance and intensification of the product spot, which will have a different retention factor (Rf). thieme.de For instance, in the synthesis of isocyanides, quantitative conversion can be observed by TLC. rsc.org

Table 1: Representative TLC Data for Reaction Monitoring

| Time (min) | Starting Material (Rf) | Product (Rf) | Observations |

| 0 | 0.25 | - | Only starting material is present. |

| 30 | 0.25 | 0.60 | Product spot appears; starting material spot diminishes. |

| 60 | Faint | 0.60 | Starting material is nearly consumed. |

| 90 | - | 0.60 | Reaction is complete. |

Note: Rf values are hypothetical and depend on the specific TLC conditions (plate, eluent).

Column Chromatography for Product Isolation and Purification

Following the completion of the synthesis, column chromatography is the primary method for the isolation and purification of this compound on a preparative scale. column-chromatography.com This technique separates the target compound from unreacted starting materials, reagents, and byproducts based on their differential adsorption to a solid stationary phase.

The most commonly used stationary phase for the purification of organic compounds, including isocyanides, is silica gel (typically 230-400 mesh). orgsyn.org Alumina can also be employed as the adsorbent. column-chromatography.com The choice of eluent is critical for a successful separation and is often guided by preliminary TLC analysis. A solvent system that provides a good Rf value (typically between 0.2 and 0.4) for the desired compound on TLC is a good starting point for column chromatography. For isocyanides, which can be sensitive to acidic conditions, the silica gel may be deactivated by flushing the column with a solvent mixture containing a small amount of a base, such as triethylamine (B128534) (1-3%), to prevent degradation of the product on the column. rochester.edu

The crude reaction mixture is typically concentrated and then loaded onto the top of the packed column. If the crude product is not readily soluble, it can be adsorbed onto a small amount of silica gel, and the resulting free-flowing powder is then added to the column. rochester.edu The eluent is then passed through the column under gravity or with the application of positive pressure ("flash chromatography") to speed up the process. orgsyn.org Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound. In some cases, a short plug of silica can be used for rapid purification to remove baseline impurities. rochester.edu

Table 2: Typical Column Chromatography Parameters for Isocyanide Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Eluent System | Hexane/Ethyl Acetate or Toluene/Hexane mixtures |

| Loading Method | Direct liquid loading or dry loading onto silica |

| Elution Technique | Flash Chromatography (positive pressure) |

| Fraction Analysis | Thin Layer Chromatography (TLC) |

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a powerful analytical technique used to assess the purity of volatile compounds like this compound. It is particularly useful for detecting small amounts of volatile impurities that may not be easily visible by TLC.

In GC, a small amount of the sample is injected into the instrument where it is vaporized. An inert carrier gas, such as helium or hydrogen, transports the vaporized sample through a long, thin column. chromforum.org The choice of the column is critical for achieving good separation. Columns with different stationary phases, such as poly(dimethylsiloxane) or diphenyl-dimethylpolysiloxane, are used depending on the polarity of the analytes. chromforum.org The separation is based on the differential partitioning of the compounds between the mobile carrier gas and the stationary phase lining the column.

As the separated components exit the column, they are detected by a suitable detector, most commonly a Flame Ionization Detector (FID) for organic compounds. The detector generates a signal that is proportional to the amount of the compound, resulting in a chromatogram with peaks corresponding to each component. The retention time (the time it takes for a compound to travel through the column) is a characteristic feature of a compound under a specific set of GC conditions and can be used for identification. The area under each peak is proportional to the concentration of that component, allowing for the quantitative determination of purity. For some isocyanides, purity can be checked by GC analysis on a column such as 10% SE-30 on Chromosorb G. orgsyn.org In some cases, isocyanates are analyzed by GC after derivatization with an amine to form a more stable urea (B33335) derivative. nih.govresearchgate.net

Table 3: Illustrative GC Parameters and Purity Data

| Parameter | Value |

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | 100 °C (2 min), then 10 °C/min to 250 °C (hold 5 min) |

| Retention Time | ~12.5 min (Hypothetical for this compound) |

| Purity Assessment | >98% (based on peak area integration) |

Note: The parameters and retention time are representative and would need to be determined experimentally.

Mechanistic Investigations into Reactions Involving 1 Isocyanomethyl 3,5 Dimethylbenzene

Role of Isocyanide as a Carbene-like Species

The isocyanide functional group (-N≡C) exhibits a unique electronic structure that imparts it with reactivity reminiscent of carbenes. This "carbene-like" character is a cornerstone of its chemical behavior. The carbon atom of the isocyanide group is divalent and possesses both a lone pair of electrons and a vacant p-orbital, allowing it to act as both a nucleophile and an electrophile.

In the context of 1-(isocyanomethyl)-3,5-dimethylbenzene, the isocyanomethyl group (-CH₂-N≡C) would be the focal point of this dual reactivity. While the terminal carbon is not a true carbene, its ability to undergo α-addition reactions is a direct consequence of this electronic ambiguity. Theoretical studies and experimental evidence from analogous compounds suggest that in the presence of suitable reactants, the isocyanide carbon can insert into various bonds, a hallmark of carbene chemistry. This property is fundamental to its participation in a wide array of chemical transformations, including multicomponent reactions.

Reaction Pathways of Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product. Isocyanides are prominent substrates in many named MCRs, such as the Ugi and Passerini reactions. For this compound, its participation in such reactions would follow well-established mechanistic pathways.

Passerini Reaction (3-Component Reaction):

The Passerini reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone). The generally accepted mechanism proceeds as follows:

Initial Interaction: The carbonyl compound is activated by the carboxylic acid through hydrogen bonding.

Nucleophilic Attack: The nucleophilic isocyanide carbon attacks the activated carbonyl carbon.

Intermediate Formation: This attack leads to the formation of a nitrilium ion intermediate.

Intramolecular Acyl Transfer: The carboxylate anion then attacks the nitrilium ion, leading to an O-acylated intermediate.

Rearrangement: A subsequent Mumm rearrangement results in the final α-acyloxy amide product.

The reaction pathway for this compound in a Passerini reaction is depicted in the table below.

| Step | Reactants | Intermediate | Product |

| 1 | This compound, Aldehyde/Ketone, Carboxylic Acid | Nitrilium Ion | α-Acyloxy amide |

Ugi Reaction (4-Component Reaction):

The Ugi reaction expands on the Passerini by incorporating an amine. The mechanism is thought to involve the following steps:

Imine/Iminium Formation: The amine and the carbonyl compound condense to form an imine or an iminium ion.

Isocyanide Addition: The isocyanide adds to the iminium ion in a manner analogous to the Passerini reaction.

Nitrilium Ion Trapping: The resulting nitrilium ion is trapped by the carboxylate.

Mumm Rearrangement: A final intramolecular rearrangement yields the characteristic bis-amide product.

The participation of this compound in an Ugi reaction would be expected to follow this pathway, leading to complex molecular scaffolds.

| Step | Reactants | Key Intermediates | Product |

| 1 | This compound, Aldehyde/Ketone, Amine, Carboxylic Acid | Imine/Iminium Ion, Nitrilium Ion | Bis-amide |

Stereochemical Aspects of Reactions

The stereochemical outcome of reactions involving isocyanides is a critical aspect, particularly in the synthesis of chiral molecules. When this compound participates in reactions with chiral reactants or in the presence of a chiral catalyst, the formation of stereoisomers is possible.

In the context of Passerini and Ugi reactions, if a chiral carboxylic acid or a chiral amine is used, the stereochemistry of the final product can often be controlled. The chiral auxiliary can influence the facial selectivity of the isocyanide attack on the carbonyl or imine intermediate. This diastereoselective approach is a common strategy for synthesizing enantiomerically enriched products.

For instance, the use of a chiral Brønsted acid as a catalyst can create a chiral environment around the reactants, directing the approach of the isocyanide and leading to a high degree of stereocontrol. While specific data for this compound is unavailable, studies on similar isocyanides have demonstrated the feasibility of achieving high enantiomeric excesses in such reactions. The steric bulk of the 3,5-dimethylphenyl group in this compound could also play a significant role in influencing the stereochemical course of these reactions, potentially enhancing the diastereoselectivity by providing a more defined steric environment.

Further empirical studies are required to fully elucidate the specific stereochemical biases and outcomes for reactions involving this compound.

Computational and Theoretical Studies

Electronic Structure and Bonding Analysis of the Isocyanide Group

This electronic configuration confers a dual nature to the terminal carbon atom. It possesses a σ-type lone pair, making it a potent nucleophile and Lewis base, while also having low-energy π* antibonding orbitals that allow it to act as a π-acceptor (electrophile). acs.orgacs.org This combination of donor and acceptor properties is a hallmark of isocyanide reactivity. acs.org

Table 1: Key Electronic and Structural Features of the Isocyanide Group

| Property | Description | General Value/Characteristic |

|---|---|---|

| Resonance Structures | Primarily a hybrid of R-N⁺≡C⁻ and R-N=C: | Zwitterionic form is the major contributor. wikipedia.orgacs.org |

| Bonding | Triple bond character between nitrogen and carbon. | C-N distance is approximately 1.16 Å. wikipedia.org |

| Geometry | The R-N-C fragment is typically linear. | Bond angle is close to 180°. vedantu.com |

| Frontier Orbitals | The terminal carbon has both a filled σ orbital (HOMO) and empty π* orbitals (LUMO). | Acts as both a σ-donor and a π-acceptor. acs.orgacs.org |

| Spectroscopy | Strong IR absorption band for the N≡C stretch. | Typically observed in the range of 2165–2110 cm⁻¹. vedantu.com |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of reactions involving isocyanides, thereby elucidating their mechanisms. While specific computational studies on the reaction mechanisms of 1-(isocyanomethyl)-3,5-dimethylbenzene are not widely documented, the general principles derived from theoretical studies of other isocyanides are directly applicable.

Isocyanides are famous for their participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. nih.gov Quantum chemical calculations on these reactions have helped to explain the sequence of bond-forming events. For instance, in the Passerini reaction, calculations can model the initial interaction between the isocyanide carbon and the carbonyl carbon, and in the Ugi reaction, they can trace the formation of the α-adduct intermediate. The unique ability of the isocyanide carbon to engage with both nucleophiles and electrophiles is a key aspect explored in these mechanistic studies. nih.gov

Furthermore, theoretical calculations are crucial in understanding transition metal-catalyzed reactions, such as palladium-mediated isocyanide insertions. researchgate.net These studies can determine activation barriers, assess the stability of intermediates, and explain the chemo- and regioselectivity observed experimentally. The calculations often focus on the coordination of the isocyanide to the metal center and the subsequent migratory insertion steps.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily defined by the rotational freedom around the C(aryl)-C(methylene) and C(methylene)-N bonds. Conformational analysis, typically performed using quantum chemical methods, would aim to identify the lowest energy conformers by calculating the potential energy as a function of these dihedral angles. The presence of the two methyl groups on the benzene (B151609) ring creates a specific steric environment that influences the preferred orientation of the isocyanomethyl group.

Intermolecular Interactions and Self-Assembly (e.g., Dimerization)

The structure of this compound allows for a variety of non-covalent intermolecular interactions that can drive self-assembly and dimerization.

Hydrogen Bonding: Although a weak hydrogen bond acceptor, the terminal carbon of the isocyanide group can interact with hydrogen bond donors like water or alcohols. nih.govacs.orgacs.org Crystallographic and spectroscopic studies have confirmed the existence of RNC···H-X bonds. nih.govacs.org

π-π Stacking: The 3,5-dimethylbenzene (m-xylene) ring is an aromatic system capable of engaging in π-π stacking interactions with other aromatic rings. These interactions are a significant driving force for the self-assembly of many benzene-derivatives. nih.govresearchgate.net The mixing of hexafluorobenzene (B1203771) and 1,3,5-trimethylbenzene to form a crystalline solid provides a visual demonstration of the strength of such interactions. researchgate.net

Dimerization: Isocyanides are known to undergo dimerization, often promoted by catalysts. researchgate.netnih.gov This can lead to the formation of species containing C₂-ethynediamine or 1,2-diazabutadiene-2,3-diyl ligands, depending on the reaction conditions. nih.gov The steric bulk of the substituent on the isocyanide can influence the structure of the resulting dimer. nih.gov

The interplay of these forces dictates how molecules of this compound organize in the solid state or in solution. Studies on the self-assembly of similar molecules, such as 1,3,5-tris(4-bromophenyl)benzene, show that a cooperative balance between molecule-substrate and intermolecular interactions (like halogen bonds and hydrogen bonds) is necessary to form well-ordered periodic structures. nih.gov Similarly, benzene-1,3,5-tricarboxamides are known to form robust supramolecular polymers through a network of hydrogen bonds, a process that can be modeled using molecular dynamics. rsc.orgrsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,5-Tris(4-bromophenyl)benzene |

| Benzene-1,3,5-tricarboxamides |

| Hexafluorobenzene |

Future Research Directions and Potential Areas of Exploration

Development of Novel Synthetic Methodologies

The synthesis of isocyanides has traditionally relied on methods that can have limitations in terms of functional group tolerance and the use of toxic reagents. organic-chemistry.org Future research on 1-(isocyanomethyl)-3,5-dimethylbenzene will likely focus on developing milder, more efficient, and versatile synthetic routes.

Furthermore, the application of photoredox catalysis in the synthesis of isocyanides from various precursors is an emerging field. rsc.org Future studies could explore the light-mediated synthesis of this compound from readily available starting materials, potentially offering new pathways with unique reactivity and selectivity. dntb.gov.uanih.govresearchgate.net

Table 1: Potential Novel Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantage | Key Research Focus |

| Catalytic Dehydration of N-(3,5-dimethylbenzyl)formamide | Reduced stoichiometric waste, milder conditions | Development of novel, efficient catalysts |

| Photoredox-Mediated Synthesis | Access to novel reaction pathways, high functional group tolerance | Identification of suitable photocatalysts and radical precursors |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control | Optimization of reactor design and reaction conditions |

Exploration of New Reaction Types and Catalytic Systems

The true potential of this compound lies in its application in a variety of chemical transformations. The isocyanomethyl group can participate in a rich array of reactions, making it a valuable building block in organic synthesis.

A major area of future research will undoubtedly be its use in multicomponent reactions (MCRs). acs.orgresearchgate.net Isocyanides are well-known participants in powerful MCRs like the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. frontiersin.org Exploring the reactivity of this compound in such reactions could lead to the efficient synthesis of diverse libraries of compounds with potential applications in medicinal chemistry and materials science.

The development of new transition-metal-catalyzed reactions involving isocyanides is another exciting frontier. nih.govnih.govresearchgate.netnih.govsnnu.edu.cn Palladium-catalyzed cross-coupling reactions, for instance, have been shown to be effective for the insertion of isocyanides into various molecules, creating new carbon-carbon and carbon-heteroatom bonds. nih.gov Future work could focus on using this compound in novel catalytic cycles to generate unique molecular architectures. rsc.org The use of visible light photoredox catalysis to promote reactions of isocyanides is also a rapidly growing field that could unlock new transformations for this compound. dntb.gov.uanih.govresearchgate.netacs.org

Table 2: Promising Reaction Types for this compound

| Reaction Type | Potential Outcome | Relevant Catalytic System |

| Multicomponent Reactions (e.g., Ugi, Passerini) | Rapid generation of molecular complexity, diverse compound libraries | Acid or metal catalysis |

| Transition-Metal-Catalyzed Cross-Coupling | Formation of novel C-C and C-heteroatom bonds | Palladium, Nickel, Copper catalysts |

| Photoredox-Catalyzed Radical Reactions | Access to unique radical-mediated transformations | Iridium or Ruthenium-based photocatalysts |

| Cycloaddition Reactions | Synthesis of heterocyclic compounds | Thermal or metal-catalyzed conditions |

Integration into Advanced Materials Science

The unique properties of the isocyanide functional group suggest that this compound could be a valuable component in the design of advanced materials. Isocyanides are known to coordinate to transition metals, and this property can be exploited to create novel metal-containing polymers and materials. wikipedia.orgnih.govyoutube.comyoutube.comyoutube.com

Future research could investigate the polymerization of this compound, either through self-polymerization or copolymerization with other monomers, to create new polymers with tailored electronic, optical, or mechanical properties. rsc.orgyoutube.comyoutube.com The incorporation of the 3,5-dimethylphenyl moiety could influence the solubility, processability, and solid-state packing of the resulting polymers.

Furthermore, the ability of the isocyanomethyl group to act as a ligand for metal nanoparticles could be explored for the development of novel catalysts or sensors. The self-assembly of this compound on metal surfaces could also lead to the formation of functionalized self-assembled monolayers (SAMs) with specific properties. The development of non-isocyanate polyurethanes (NIPU) is another area where isocyanide-based chemistry could contribute to greener materials. ucsd.edu

Applications in Chemical Biology Research

The field of chemical biology offers exciting opportunities for the application of this compound. The isocyanide group is relatively rare in biological systems, making it an excellent candidate for bioorthogonal chemistry. nih.govresearchgate.net This means it can react selectively in a complex biological environment without interfering with native biochemical processes.

A key area of future research will be the use of this compound and its derivatives in bioconjugation reactions. These reactions can be used to label proteins, nucleic acids, and other biomolecules with probes for imaging or to track their function within living cells. frontiersin.orgnih.govresearchgate.netnih.govscispace.com The Ugi and Passerini multicomponent reactions, for example, can be performed under physiological conditions, making them suitable for modifying biomolecules. frontiersin.org

The development of "turn-on" fluorescent probes based on this compound is another promising direction. In such a system, the isocyanide could react with a specific target in a biological system, leading to a change in fluorescence and allowing for the detection of the target. Given the interest in developing novel probes for biological imaging and diagnostics, this represents a significant area for future exploration. nih.govscispace.com The unique reactivity of isocyanides also opens doors for their use in the development of novel therapeutic agents. acs.org

Q & A

Q. What are the optimal synthetic routes for 1-(Isocyanomethyl)-3,5-dimethylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 1-(Bromomethyl)-3,5-dimethylbenzene (CAS 27129-86-8) with isocyanate precursors. A two-step approach is common:

Bromination : Introduce a bromomethyl group to 3,5-dimethylbenzene using NBS (N-bromosuccinimide) under radical initiation .

Isocyanate Substitution : React the brominated intermediate with silver isocyanate (AgNCO) or potassium cyanate (KNCO) in polar aprotic solvents (e.g., DMF) at 60–80°C. Yields exceeding 90% are achievable with rigorous moisture exclusion .

- Critical Parameters :

- Temperature control (>60°C minimizes byproducts like urea formation).

- Solvent choice (DMF enhances nucleophilicity of isocyanate ions).

Q. How can NMR and HRMS be used to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Expect signals for aromatic protons (δ 6.8–7.2 ppm, singlet for symmetry), methyl groups (δ 2.3–2.5 ppm), and isocyanomethyl (–NCO, δ 3.7–4.0 ppm). Splitting patterns distinguish substitution positions .

- HRMS : Calculate exact mass for C10H11NO (161.0841 g/mol). Use ESI+ mode to detect [M+H]<sup>+</sup> (162.0919) and verify isotopic patterns .

Q. What are the key reactivity trends of the isocyanomethyl group in this compound?

- Methodological Answer : The isocyanomethyl group (–CH2NCO) undergoes:

- Hydrolysis : Forms urea derivatives in aqueous acidic/basic conditions.

- Cycloaddition : Reacts with alkynes or nitriles via [2+2] or [3+2] mechanisms to generate heterocycles (e.g., oxazolidinones) .

- Nucleophilic Attack : Thiols or amines target the electrophilic carbon in –NCO, forming thioureas or ureas, respectively .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for multicomponent reactions involving this compound?

- Methodological Answer : Yield variations (e.g., 95% vs. 97% in scale-up trials) often stem from:

- Impurity Profiles : Byproducts like 1-(tert-Butyl)-3,5-dimethylbenzene (CAS 98-19-1) may form via competing alkylation pathways .

- Kinetic vs. Thermodynamic Control : Higher temperatures favor thermodynamically stable products but may degrade sensitive intermediates.

- Mitigation : Use LC-MS to track intermediates and optimize stoichiometry (e.g., 1.2 eq. AgNCO for complete substitution) .

Q. What advanced analytical techniques are required to identify impurities in synthesized this compound?

- Methodological Answer : Common impurities include:

- Resolution : Employ preparative HPLC (C18 column, 70:30 acetonitrile/water) to isolate impurities for structural elucidation via <sup>13</sup>C NMR .

Q. How does computational modeling predict the regioselectivity of reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Electrophilic Sites : The isocyanomethyl carbon has a partial positive charge (+0.32 e), making it prone to nucleophilic attack .

- Steric Effects : Methyl groups at 3,5-positions hinder approach to the para position, directing reactions to the meta-oriented –NCO group.

- Validation : Compare simulated IR spectra (C=O stretch ~2250 cm<sup>-1</sup>) with experimental data to confirm accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.